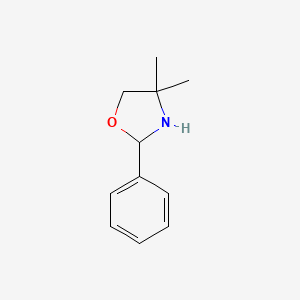

4,4-Dimethyl-2-phenyl-1,3-oxazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2-phenyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUWGAVXDLKUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343462 | |

| Record name | 4,4-Dimethyl-2-phenyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20515-61-1 | |

| Record name | 4,4-Dimethyl-2-phenyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Formation and Ring Opening Reactions of 1,3 Oxazolidines

Mechanistic Pathways of 1,3-Oxazolidine Ring Formation

The synthesis of the 1,3-oxazolidine heterocycle, typically achieved through the condensation of a β-amino alcohol with an aldehyde or ketone, proceeds through a series of well-defined intermediates. wikipedia.org The specific case of 4,4-dimethyl-2-phenyl-1,3-oxazolidine involves the reaction of 2-amino-2-methyl-1-propanol (B13486) with benzaldehyde (B42025). The mechanistic intricacies of this cyclization, including the nature of the intermediates, the factors controlling reaction outcomes, and the origins of stereoselectivity, are critical areas of investigation.

The formation of the oxazolidine (B1195125) ring is not a single-step process but rather a sequence involving key intermediates that exist in equilibrium. The reaction is initiated by the nucleophilic attack of the amino group of the β-amino alcohol onto the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal (or carbinolamine). acs.org This intermediate is often transient but is a crucial branching point in the mechanism.

From the hemiaminal, two principal pathways to the oxazolidine can be envisaged:

Direct Cyclization: The hemiaminal can undergo an intramolecular, acid-catalyzed dehydration where the hydroxyl group attacks the protonated amine, displacing water. More commonly, the intramolecular attack of the hydroxyl group onto the carbon of the C-N bond, with subsequent loss of water, leads to the cyclized product.

Iminium Ion Pathway: Alternatively, the hemiaminal can eliminate a molecule of water to form an imine, which under acidic conditions is protonated to an electrophilic iminium ion. nih.gov This iminium ion is then susceptible to a rapid intramolecular nucleophilic attack by the pendant hydroxyl group, a process that closes the ring to form the final 1,3-oxazolidine structure. acs.org This pathway is particularly relevant under acidic conditions which favor dehydration and iminium ion formation.

Efficient synthetic methods have been developed that proceed via the formation of hemiaminal intermediates, followed by intramolecular cyclization under mild conditions. nih.govnih.gov The equilibrium between the open-chain iminium ion and the closed oxazolidine ring is a defining characteristic of this system, with the position of the equilibrium influenced by substituents and reaction conditions. researchgate.netmdpi.com Spectroscopic studies, particularly using NMR, have successfully identified ring-opened intermediates, lending strong experimental support to the existence of this equilibrium. nih.gov

When the reacting amino alcohol contains pre-existing stereocenters, the formation of the oxazolidine ring can generate new stereocenters, leading to the possibility of diastereomeric products. The ratio of these diastereomers can often be controlled by the reaction conditions, a classic example of kinetic versus thermodynamic control. libretexts.orgwikipedia.orglibretexts.org

Kinetic Control: At low temperatures, the reaction is effectively irreversible. The major product formed is the one that proceeds through the transition state with the lowest activation energy, regardless of the relative stability of the final products. This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, the cyclization reaction becomes reversible. This allows the system to reach equilibrium, and the major product will be the most thermodynamically stable diastereomer, which may not be the one that forms the fastest. This is the thermodynamic product.

Research on the formation of closely related 2-ferrocenyl-3-pivaloyl-1,3-oxazolidin-5-ones provides a clear demonstration of this principle. The cyclization of the corresponding ferrocenylimines shows a marked dependence on temperature. rsc.org At -78 °C, the reaction is under kinetic control and preferentially yields the trans-oxazolidinone. However, when the reaction is allowed to warm to temperatures between -15 °C and room temperature, the system equilibrates to favor the more stable cis-oxazolidinone, the thermodynamic product. rsc.org

| Temperature | Control Type | Major Diastereomer | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| -78 °C | Kinetic | trans | 1:19 |

| -15 °C to RT | Thermodynamic | cis | >20:1 |

This temperature-dependent selectivity highlights the delicate balance between the activation energies of competing pathways and the relative stabilities of the products, a principle that is broadly applicable to the synthesis of substituted 1,3-oxazolidines.

The stereochemical outcome of oxazolidine formation is ultimately determined by the geometry and relative energies of the competing transition states. Both experimental and computational studies have been employed to rationalize the observed stereoselectivity.

In Pd-catalyzed carboamination reactions that form 2,4-disubstituted oxazolidines, the products consistently exhibit cis stereochemistry. nih.gov This outcome can be explained by analyzing the transition state for the cyclization step. The model suggests that the substituent adjacent to the nitrogen or oxygen atom will preferentially occupy an equatorial position in the chair-like transition state to minimize destabilizing steric interactions, such as A-strain or 1,3-diaxial interactions. nih.gov This preference leads directly to the formation of the cis-disubstituted product.

Mechanistic Studies of 1,3-Oxazolidine Ring-Opening Reactions

The 1,3-oxazolidine ring is susceptible to cleavage, most commonly via hydrolysis, which is essentially the reverse of its formation. wikipedia.org The stability of the ring and the mechanism of its opening are highly dependent on the reaction conditions (e.g., pH) and the electronic nature of its substituents.

The hydrolysis of 1,3-oxazolidines has been studied extensively, particularly for 2-phenyl substituted analogues which serve as excellent models for this compound.

Under Acidic Conditions: The hydrolysis mechanism in acidic media is a two-stage process. scribd.com

Rapid Ring-Opening: The first step is a very fast, reversible, and acid-catalyzed ring-opening of the protonated oxazolidine to form a ring-opened cationic Schiff base (an iminium ion). This intermediate is often stable enough to be observed spectroscopically. scribd.com

Slow Hydrolysis: The second step is the much slower, rate-determining hydrolysis of the iminium ion, which involves the nucleophilic attack of water on the iminium carbon, ultimately yielding the parent aldehyde (benzaldehyde) and the protonated amino alcohol (2-amino-2-methyl-1-propanol).

The rate of hydrolysis is strongly dependent on pH and is also subject to general acid-base catalysis by buffer components. scribd.comnih.gov Studies on ephedrine-derived 2-phenyl oxazolidines show a half-life of 5 minutes at pH 7.4 and 37°C. nih.gov The presence of electron-withdrawing groups on the 2-phenyl ring (e.g., a nitro group) accelerates the rate of hydrolysis by stabilizing the ring-opened iminium intermediate. nih.govresearchgate.net

| Aldehyde/Ketone Precursor | Hydrolysis Half-Life (t1/2) |

|---|---|

| Formaldehyde (B43269) | 5 sec |

| Propionaldehyde | 18 sec |

| Benzaldehyde | 5 min |

| Pivalaldehyde | 30 min |

| Acetone | 4 min |

Under Basic and Neutral Conditions: Oxazolidines are also susceptible to hydrolysis in neutral and basic solutions, although the mechanism differs. nih.gov The rates in these conditions are often slower and are highly sensitive to steric effects. Increased steric bulk at the C2 position, such as replacing a proton with a phenyl group or a tert-butyl group, generally decreases the rate of hydrolysis. nih.gov While detailed mechanistic studies for base-catalyzed hydrolysis are less common than for acid-catalyzed pathways, the reaction likely involves the attack of a hydroxide (B78521) ion, though specific mechanisms such as E1cB-like pathways involving an intermediate imine could also be operative.

The stability of the oxazolidine ring and the ease of C-O bond cleavage are not governed by steric factors alone; stereoelectronic effects play a crucial and often dominant role. The key interaction is the endo-anomeric effect , which involves the delocalization of electron density from the nitrogen atom's lone pair (n) into the antibonding orbital (σ) of the adjacent C-O bond (n(N)→σ(C–O)). researchgate.netresearchgate.net

This hyperconjugative interaction has two major consequences:

Structural: It stabilizes a specific puckered conformation of the five-membered ring where the nitrogen lone pair is anti-periplanar to the C-O bond, allowing for optimal orbital overlap. researchgate.net

Reactivity: It weakens the C-O bond by populating its σ* orbital, thereby lowering the energy barrier for its cleavage. This effect makes the C-O bond more labile and facilitates the ring-opening reaction, particularly under acid catalysis where protonation of the oxygen atom further lowers the energy of the σ* orbital. researchgate.net

The importance of this effect is clearly demonstrated by comparing the reactivity of a standard oxazolidine with that of an N-acyloxazolidine. In an N-acyl derivative, the nitrogen lone pair is primarily engaged in resonance with the adjacent carbonyl group (n(N)→π*(C=O)). researchgate.net This competing delocalization significantly reduces its ability to participate in the endo-anomeric effect. As a result, the C-O bond is strengthened, and both hydrolytic and reductive ring-opening reactions become much more difficult. researchgate.net Thus, the anomeric effect provides a powerful stereoelectronic rationale for the inherent reactivity of the 1,3-oxazolidine ring system.

Determination of Rate and Equilibrium Constants for Ring Opening and Closing

The kinetics of the ring-opening and closing of 2-aryl-1,3-oxazolidines are intricately dependent on pH. researchgate.netnih.gov The process involves an equilibrium between the closed-ring oxazolidine and a ring-opened iminium ion. This equilibrium can be observed and quantified, especially when the 2-aryl substituent contains an electron-donating group, which stabilizes the resulting iminium ion. researchgate.net

Kinetic and equilibrium data for these reactions are typically measured using techniques like stopped-flow kinetics and spectrophotometry. researchgate.net The rate of ring-opening and closing is often rapid enough to establish an equilibrium but slow enough to be measured. The relationship between the observed rate constants and pH reveals distinct mechanistic pathways.

For instance, in studies of analogous N-alkyl-2-aryl-1,3-oxazolidines, plots of the logarithm of the rate constant versus pH show specific regions corresponding to different dominant reactions. At higher pH values, the reaction is characterized by hydroxide-catalyzed ring-closing of the iminium ion. This involves the rate-determining intramolecular attack of the oxyanion on the iminium carbon. Conversely, at lower pH values, a pH-independent unimolecular ring-opening to form a zwitterionic intermediate becomes the observed reaction. researchgate.net

Changes in substituents on the nitrogen atom (from methyl to bulkier groups like tert-butyl and phenyl) lead to relatively mild and parallel changes in both reaction rates and equilibrium constants for the oxazolidine ring closure. researchgate.net This suggests that while steric and electronic factors of the N-substituent do influence the reaction, the fundamental mechanism remains consistent.

| N-Substituent (R) | kOH (M-1s-1) - Ring Closing | kH2O (s-1) - Ring Opening | pKR |

|---|---|---|---|

| Methyl | 1.3 x 103 | 1.5 x 10-3 | 9.28 |

| Ethyl | 1.1 x 103 | 1.2 x 10-3 | 9.30 |

| n-Butyl | 1.0 x 103 | 1.0 x 10-3 | 9.28 |

| iso-Propyl | 6.0 x 102 | 5.0 x 10-4 | 9.45 |

| tert-Butyl | 2.0 x 102 | 2.0 x 10-4 | 9.55 |

| Phenyl | 2.5 x 102 | 1.0 x 10-2 | 7.80 |

Data adapted from studies on analogous 2-aryl-1,3-oxazolidines. researchgate.net pKR represents the apparent pKa for the ring-closing equilibrium.

Exploration of Nucleophilic Ring-Opening Pathways

The ring-opening of this compound, a cyclic N,O-acetal, is susceptible to nucleophilic attack, particularly under acidic conditions. acs.org The hydrolysis of oxazolidines is a classic example of this pathway, where water acts as the nucleophile. nih.govwikipedia.org

The mechanism is generally understood to be acid-catalyzed. acs.org The reaction can be initiated by the protonation of either the ring nitrogen or the ring oxygen atom. Protonation of the nitrogen is more likely due to its greater basicity compared to the ether-like oxygen. This protonation makes the C2 carbon atom significantly more electrophilic and susceptible to nucleophilic attack.

The subsequent step involves the attack of a nucleophile, such as water, on the activated C2 carbon. This leads to the cleavage of the carbon-oxygen bond and the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly breaks down to yield the ring-opened product. masterorganicchemistry.com

General Acid Catalysis: In acidic to neutral solutions, a general acid catalyst (HA) protonates the ring, facilitating the attack of water. The rate of hydrolysis is dependent on the concentration of the acid catalyst. acs.org

pH-Independent Pathway: At lower pH, a pH-independent unimolecular ring-opening can occur, where the molecule opens to form a zwitterion intermediate without direct catalysis in the rate-determining step. researchgate.net

The efficiency of the ring-opening is influenced by the nature of the substituents on the oxazolidine ring. For this compound, the phenyl group at the C2 position provides some electronic stabilization to the intermediates, while the gem-dimethyl groups at C4 can introduce steric effects that may influence the rate of nucleophilic attack and the stability of the ring.

Characterization of Ring-Opened Intermediates and Their Subsequent Transformations

The key intermediate formed upon the ring-opening of 2-aryl-1,3-oxazolidines is a resonance-stabilized iminium ion. researchgate.net This species is the result of the cleavage of the C-O bond within the heterocyclic ring. The presence of an electron-donating group on the 2-phenyl ring, such as a p-dimethylamino group in analogous systems, renders the iminium ion sufficiently stable to be observed as a transient intermediate. researchgate.net

For this compound, the ring-opening reaction under aqueous conditions would proceed as follows:

Formation of the Iminium Ion: The oxazolidine ring opens to form an N-substituted iminium ion and an alcoholate. The positive charge is located on the nitrogen atom, which is in conjugation with the phenyl ring, providing stability. The other part of the molecule is the primary alcohol derived from the C4 and C5 positions.

Subsequent Hydrolysis: This iminium ion intermediate is electrophilic and readily undergoes hydrolysis in the presence of water. Water attacks the carbon atom of the C=N+ bond. masterorganicchemistry.com

Final Products: The hydrolysis of the iminium ion is typically rapid and leads to the formation of the final, stable products: benzaldehyde and 2-amino-2-methyl-1-propanol. This hydrolysis reaction is effectively the reverse of the condensation reaction that forms the oxazolidine ring. wikipedia.org

The characterization of these intermediates often relies on spectroscopic methods in kinetic studies, where the appearance and disappearance of the iminium ion's characteristic absorbance can be monitored over time. researchgate.net The subsequent transformation to the aldehyde and amino alcohol represents the completion of the hydrolysis process, returning the constituents from which the oxazolidine was formed.

Stereochemical Control and Chiral Auxiliary Applications of 1,3 Oxazolidines in Asymmetric Synthesis

1,3-Oxazolidines as Versatile Chiral Auxiliaries

1,3-Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms at the 1 and 3 positions, respectively. Their utility as chiral auxiliaries stems from their straightforward synthesis, conformational rigidity, and the predictable stereochemical bias they impart. nih.gov They are typically prepared through the condensation of a chiral 1,2-amino alcohol with an aldehyde or ketone. nih.gov

The specific compound, 4,4-Dimethyl-2-phenyl-1,3-oxazolidine, is synthesized from the condensation of benzaldehyde (B42025) and the achiral amino alcohol, 2-amino-2-methyl-1-propanol (B13486). In this case, the stereogenic center that directs subsequent reactions is at the C2 position, bearing the phenyl group. The gem-dimethyl substitution at the C4 position provides a significant and fixed steric hindrance. This substitution pattern creates a well-defined and rigid chiral environment around the nitrogen atom, which is crucial for inducing high levels of asymmetry in reactions involving an N-acyl substituent. This structural arrangement is designed to present a highly differentiated steric environment, forcing reactants to approach the N-acyl group from the less hindered face.

Diastereoselective Functionalization of N-Acyl-1,3-oxazolidines

The true utility of the this compound auxiliary is realized upon its acylation to form an N-acyl-1,3-oxazolidine. This transformation attaches the substrate of interest to the chiral controller group via the nitrogen atom. Subsequent reactions designed to functionalize the acyl group, such as enolate alkylation or aldol (B89426) addition, become highly diastereoselective.

The stereocontrol exerted by the auxiliary is a direct consequence of its rigid structure. The bulky C2-phenyl and C4-gem-dimethyl groups restrict the rotation around the N-acyl bond, forcing the acyl group to adopt a specific, low-energy conformation. When the N-acyl group is converted into an enolate, one of its two faces is effectively shielded by the phenyl group at the C2 position. This steric blockade directs incoming electrophiles to the opposite, more accessible face of the enolate, resulting in the preferential formation of one diastereomer. The predictability of this facial bias is a key advantage of using such auxiliaries in multistep synthesis. researchgate.net

Applications in Key Asymmetric Transformations

The N-acyl derivatives of this compound are poised to serve as effective substrates in a variety of fundamental asymmetric carbon-carbon bond-forming reactions.

Aldol Condensations: The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with control over two new stereocenters. When an N-acyl derivative of this compound is used, the reaction proceeds through a highly organized transition state. Treatment with a Lewis acid like dibutylboron triflate and a hindered base typically generates a rigid, chelated (Z)-enolate. According to the Zimmerman-Traxler model, this enolate reacts with an aldehyde via a six-membered chair-like transition state. harvard.edu The phenyl group at C2 of the auxiliary directs the aldehyde to approach from the less sterically encumbered face of the enolate, ensuring high diastereoselectivity in the formation of the syn-aldol adduct. nih.gov

Diels-Alder Reactions: In the context of the Diels-Alder reaction, an α,β-unsaturated N-acyl derivative (an N-enoyl group) of the oxazolidine (B1195125) can function as a chiral dienophile. The [4+2] cycloaddition with a conjugated diene proceeds with high facial selectivity. The C2-phenyl group of the auxiliary effectively blocks one face of the dienophile's double bond. Consequently, the diene is forced to approach from the opposite, unshielded face, leading to a single major diastereomeric product. digitellinc.com This strategy has been widely applied using various oxazolidinone-based auxiliaries to achieve high asymmetric induction in the synthesis of complex cyclic systems.

While radical reactions, including cyclizations, have been performed using substrates bearing N-acyloxazolidinone auxiliaries, the specific application of this compound in stereoselective radical cyclizations is not extensively documented in the scientific literature. nih.gov The principles of stereocontrol, where the auxiliary directs the trajectory of an intramolecular radical addition, are expected to apply, but specific examples remain a subject for future research.

Asymmetric Alkylation: The alkylation of enolates derived from N-acyl-1,3-oxazolidines is a robust method for creating α-substituted chiral carboxylic acid derivatives. rsc.org Deprotonation of the N-acyl group with a strong base generates a planar enolate. The chiral auxiliary, with its bulky C2-phenyl and C4-gem-dimethyl substituents, shields one face of this enolate. The subsequent introduction of an alkylating agent (e.g., an alkyl halide) occurs almost exclusively from the sterically accessible face, leading to high diastereoselectivity. Structurally similar auxiliaries, such as (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, have demonstrated excellent diastereoselectivities (85–94% de) in enolate alkylations. rsc.org

Table 1: Representative Diastereoselective Alkylation of N-Propionyl Oxazolidine Auxiliary Data based on results from structurally similar 5,5-dimethyloxazolidin-2-one auxiliaries for illustrative purposes. rsc.org

| Electrophile (R-X) | Diastereomeric Excess (d.e.) |

|---|---|

| Benzyl bromide | >94% |

| Allyl iodide | >92% |

| Methyl iodide | >85% |

Conjugate Addition Reactions: N-enoyl derivatives of this compound are excellent Michael acceptors for asymmetric conjugate addition reactions. researchgate.net In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The stereochemical outcome is again controlled by the chiral auxiliary, which dictates the conformation of the N-enoyl group and shields one of its faces. This forces the incoming nucleophile to attack from the less hindered side, resulting in the formation of a β-functionalized product with high diastereomeric purity. nih.gov This method is widely used for the synthesis of chiral 1,5-dicarbonyl compounds and their derivatives.

Regio- and Stereocontrol Induced by Chiral Oxazolidine Scaffolds

The high degree of regio- and stereocontrol imparted by the this compound scaffold is a direct result of its well-defined three-dimensional structure. The key elements responsible for this control are:

The C2-Phenyl Group: This group provides significant steric bulk that effectively shields one face of the N-acyl or N-enoyl substituent, forcing reactants to approach from the opposite direction.

The C4-gem-Dimethyl Group: These substituents lock the conformation of the five-membered ring, preventing conformational ambiguity. This rigidity ensures that the shielding effect of the C2-phenyl group is consistently maintained, leading to predictable and reproducible stereochemical outcomes.

Chelation: In reactions involving metal enolates, such as aldol and conjugate additions, the oxygen of the N-acyl carbonyl and the oxygen of the oxazolidine ring can chelate to the metal center. This creates a rigid, planar structure that enhances the facial bias already imposed by the steric groups, often leading to exceptionally high levels of diastereoselectivity.

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 4,4 Dimethyl 2 Phenyl 1,3 Oxazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural analysis of organic molecules in solution. For 4,4-Dimethyl-2-phenyl-1,3-oxazolidine, both ¹H and ¹³C NMR provide critical data for confirming its molecular structure and understanding its chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

The key proton signals and their expected chemical shifts are as follows:

Phenyl Protons (C₆H₅): The five protons on the phenyl ring typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the specific electronic effects of the oxazolidine (B1195125) ring.

Methine Proton (CH at C2): The single proton at the C2 position, situated between the oxygen and nitrogen atoms and attached to the phenyl group, is expected to be significantly deshielded. Its signal is anticipated to be a singlet and appear downfield.

Methylene (B1212753) Protons (CH₂ at C5): The two protons of the methylene group in the oxazolidine ring are diastereotopic due to the chiral center at C2 (if the nitrogen is substituted in a way to make it a stable stereocenter) or due to the inherent asymmetry of the ring. They are expected to resonate as an AB quartet or as distinct multiplets.

Dimethyl Protons (CH₃ at C4): The two methyl groups at the C4 position are chemically equivalent and are expected to produce a sharp singlet. Due to their proximity to the oxygen atom, their signal will be shifted downfield compared to typical alkane methyl groups.

Below is an interactive table summarizing the anticipated ¹H NMR chemical shifts for this compound.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet (m) | 5H |

| Methine (O-CH-N) | ~5.0 - 5.5 | Singlet (s) | 1H |

| Methylene (-CH₂-) | ~3.5 - 4.0 | Multiplet (m) or AB quartet | 2H |

| Dimethyl (-C(CH₃)₂) | ~1.2 - 1.5 | Singlet (s) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal.

The expected ¹³C NMR chemical shifts are as follows:

Phenyl Carbons (C₆H₅): The carbons of the phenyl ring will appear in the aromatic region (δ 125-150 ppm). The ipso-carbon (the one attached to the oxazolidine ring) will have a distinct chemical shift from the ortho, meta, and para carbons.

Methine Carbon (C2): The carbon at the C2 position, bonded to oxygen, nitrogen, and the phenyl group, is expected to be significantly downfield, typically in the range of δ 90-100 ppm.

Quaternary Carbon (C4): The C4 carbon, bearing the two methyl groups, is a quaternary carbon and will appear in the aliphatic region.

Methylene Carbon (C5): The C5 carbon of the methylene group will also resonate in the aliphatic region, influenced by the adjacent oxygen atom.

Dimethyl Carbons (CH₃ at C4): The two equivalent methyl carbons will give a single signal in the upfield aliphatic region.

An interactive table of the predicted ¹³C NMR chemical shifts is provided below.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| Phenyl (ipso-C) | 140 - 145 |

| Phenyl (Ar-C) | 125 - 130 |

| Methine (O-C-N) | 90 - 100 |

| Methylene (-CH₂-) | 60 - 70 |

| Quaternary (-C(CH₃)₂) | 50 - 60 |

| Dimethyl (-C(CH₃)₂) | 20 - 30 |

Application of NMR in Real-time Mechanistic Monitoring and Stability Studies

¹H NMR spectroscopy is a powerful tool for monitoring chemical reactions and stability in real-time. For oxazolidines, this technique is particularly useful for studying their hydrolysis, a common reaction for this class of compounds. The stability of oxazolidine-based compounds can be readily assessed by monitoring the disappearance of characteristic proton signals of the intact ring and the appearance of new signals corresponding to the hydrolysis products (the parent β-amino alcohol and the aldehyde). nih.govresearchgate.net

Studies on related 2-phenyl substituted oxazolidines have shown that the rate of hydrolysis is influenced by the electronic nature of substituents on the phenyl ring. nih.gov By acquiring ¹H NMR spectra at different time intervals after the addition of D₂O to a solution of this compound, one could monitor the hydrolysis process. The integration of the signals would allow for a quantitative analysis of the reaction kinetics. For instance, the decrease in the integral of the methine proton at C2 would correlate with the consumption of the starting material.

Furthermore, NMR can be used to detect and characterize reaction intermediates. In the hydrolysis of some oxazolidines, ring-opened intermediates have been observed via NMR spectroscopy before their complete conversion to the final products. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

For this compound, the key vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are expected above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the oxazolidine ring is typically observed in the region of 1250-1020 cm⁻¹.

C-O Stretching: The C-O-C ether-like stretching of the oxazolidine ring usually gives a strong band in the FT-IR spectrum in the 1150-1085 cm⁻¹ region.

Aromatic C=C Stretching: The phenyl ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Bending: Various C-H bending (scissoring, wagging, twisting, and rocking) vibrations for the methylene and methyl groups will be present in the fingerprint region (below 1500 cm⁻¹).

A comparative analysis with the closely related compound, 4,4-dimethyl-2-oxazoline, for which FT-IR and FT-Raman spectra have been recorded, can provide expected ranges for these vibrations. researchgate.net

Below is an interactive table summarizing the expected major vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

| C-O Stretch | 1150 - 1085 | Strong |

| C-H Bending (Aliphatic) | 1470 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C₁₁H₁₅NO), the expected molecular weight is approximately 177.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 177.

The fragmentation of oxazolidines in the mass spectrometer can proceed through several pathways. Studies on related oxazolidine structures suggest that common fragmentation patterns include ring contraction and cleavage of the bonds adjacent to the heteroatoms. nih.gov

Potential fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Ring Cleavage: The oxazolidine ring can undergo cleavage to form stable fragments. For example, loss of the phenyl group or parts of the dimethyl-substituted carbon.

Formation of an Imine Ion: Cleavage of the C-O bond followed by rearrangement could lead to the formation of a stable iminium ion.

An interactive table of expected key fragments in the mass spectrum of this compound is presented below.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 162 | [M - CH₃]⁺ | Loss of a methyl group |

| 105 | [C₆H₅CO]⁺ | Phenylcarbonyl cation (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if it is chiral. For this compound, a single crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles.

Based on crystallographic studies of similar oxazolidine derivatives, such as 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, it is expected that the five-membered oxazolidine ring in this compound would not be planar. nih.govnih.govresearchgate.net Instead, it is likely to adopt an envelope conformation , where one of the atoms (typically the nitrogen or one of the carbons) is out of the plane of the other four atoms. nih.govnih.govresearchgate.net This conformation minimizes steric strain within the ring.

The analysis would also reveal the orientation of the phenyl group at the C2 position and the two methyl groups at the C4 position relative to the oxazolidine ring. In the solid state, intermolecular interactions such as hydrogen bonding (if a suitable hydrogen bond donor is present on the nitrogen) and van der Waals forces would dictate the crystal packing.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the molecular properties of this compound. These theoretical methods allow for a detailed examination of its stereochemistry, electronic structure, and the energetic profiles of its reactions at an atomic level.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Stereochemical Predictions

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For oxazolidine derivatives, DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G** or 6-311G(d,p), provide a detailed picture of bond lengths, bond angles, and dihedral angles. nih.govnih.govmdpi.com

These calculations typically reveal that the 1,3-oxazolidine ring is not planar. Instead, it adopts a puckered, envelope-like conformation to minimize steric strain. nih.govnih.gov In the case of this compound, the nitrogen or one of the carbon atoms typically sits (B43327) out of the plane formed by the other four atoms of the ring. nih.gov The bulky dimethyl groups at the C4 position and the phenyl group at the C2 position significantly influence this conformation and the orientation of the substituents, which can be predicted with high accuracy. The influence of intermolecular forces, such as hydrogen bonding in a crystal lattice, can also be modeled and has been shown to be responsible for deformations of the oxazoline (B21484) ring in similar structures. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values for similar oxazolidine structures calculated using DFT methods.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-O1 | 1.43 |

| C2-N3 | 1.47 |

| N3-C4 | 1.48 |

| C4-C5 | 1.54 |

| C5-O1 | 1.45 |

| Bond Angles (°) ** | |

| O1-C2-N3 | 105.0 |

| C2-N3-C4 | 108.0 |

| N3-C4-C5 | 103.0 |

| C4-C5-O1 | 106.0 |

| C5-O1-C2 | 109.0 |

| Dihedral Angles (°) ** | |

| C5-O1-C2-N3 | -25.0 |

| O1-C2-N3-C4 | 35.0 |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comscielo.org.mx

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom and the phenyl ring, indicating these are the likely sites for electrophilic attack. researchgate.net Conversely, the LUMO distribution would indicate the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required for electronic excitation. nih.govmdpi.com DFT calculations can precisely determine the energies of these orbitals and other related electronic properties, which are crucial for understanding the molecule's behavior in chemical reactions and its potential applications in materials science. nih.govjmaterenvironsci.com

Table 2: Calculated Electronic Properties of this compound Note: These values are representative and derived from DFT calculations on analogous aromatic heterocyclic compounds.

| Property | Symbol | Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.20 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.85 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.35 | Chemical reactivity and kinetic stability researchgate.net |

| Ionization Potential | IP | 6.20 | Energy required to remove an electron |

| Electron Affinity | EA | 0.85 | Energy released when an electron is added |

| Global Hardness | η | 2.675 | Resistance to change in electron distribution nih.gov |

| Electronegativity | χ | 3.525 | Power to attract electrons nih.gov |

| Electrophilicity Index | ω | 2.316 | Propensity to accept electrons nih.gov |

Theoretical Modeling of Thermodynamic and Kinetic Parameters of Oxazolidine Reactions

Computational chemistry provides indispensable tools for modeling the reaction pathways of oxazolidines. By mapping the potential energy surface of a reaction, key thermodynamic and kinetic parameters can be calculated, offering deep mechanistic insights. nih.gov This includes modeling reactions such as hydrolysis, ring-opening, or cycloaddition reactions.

For instance, the acid-catalyzed hydrolysis of this compound can be modeled to understand the step-by-step mechanism, identify the rate-determining step, and predict how substituents on the phenyl ring might alter the reaction rate. Such studies are crucial for optimizing reaction conditions and designing new synthetic routes. mdpi.comnih.gov

Table 3: Hypothetical Calculated Energy Parameters for a Reaction of this compound Note: This table illustrates typical parameters obtained from computational modeling of a chemical reaction.

| Parameter | Symbol | Value | Unit |

| Activation Energy | Ea | 75.0 | kJ/mol |

| Gibbs Free Energy of Activation | ΔG‡ | 88.0 | kJ/mol |

| Enthalpy of Reaction | ΔHrxn | -45.0 | kJ/mol |

| Gibbs Free Energy of Reaction | ΔGrxn | -30.0 | kJ/mol |

| Rate Constant (at 298 K) | k | 1.2 x 10-3 | s-1 |

Chemical Transformations and Derivatization of 4,4 Dimethyl 2 Phenyl 1,3 Oxazolidine Scaffolds

Functionalization of the Phenyl Substituent (e.g., Electrophilic Aromatic Substitution)

The phenyl group at the 2-position of the 4,4-dimethyl-2-phenyl-1,3-oxazolidine ring is amenable to electrophilic aromatic substitution (EAS) reactions. The oxazolidine (B1195125) ring, being an N,O-acetal, can influence the reactivity and regioselectivity of these substitutions. The nitrogen and oxygen atoms of the heterocyclic ring can exert both inductive and resonance effects on the phenyl ring.

In the case of 2-phenyl-1,3-oxazolidine, the proximity of the heterocyclic ring to the phenyl group suggests that the substituent will act as an ortho, para-director. The lone pairs on the nitrogen and oxygen atoms can stabilize the arenium ion intermediate formed during the substitution at these positions through resonance.

Common electrophilic aromatic substitution reactions that can be applied to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. This reaction is expected to yield a mixture of ortho- and para-nitro substituted products. Studies on 2-phenyl substituted oxazolidines with electron-withdrawing nitro groups have shown they are more rapidly hydrolyzed than unsubstituted derivatives. nih.gov

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) using reagents like molecular halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃).

Friedel-Crafts Acylation: The attachment of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction typically results in para-substitution due to the steric hindrance at the ortho positions. The resulting ketone is a deactivating group, which generally prevents further acylation of the same ring.

Friedel-Crafts Alkylation: The addition of an alkyl group (-R) using an alkyl halide and a Lewis acid. This reaction is also expected to favor ortho and para substitution. However, it is often prone to polyalkylation and carbocation rearrangements.

The specific conditions and outcomes of these reactions on this compound would be influenced by the steric bulk of the gem-dimethyl groups at the 4-position, which could further favor substitution at the less hindered para position of the phenyl ring.

N-Substitution Reactions and Their Effects on Reactivity and Stability

The nitrogen atom of the 1,3-oxazolidine ring is a key site for functionalization, and the nature of the substituent at this position can significantly impact the molecule's reactivity and stability.

N-Alkylation: The introduction of an alkyl group on the nitrogen atom can be achieved through various standard alkylation methods. For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding N-alkylated oxazolidine. The stability of the oxazolidine ring can be influenced by the nature of the N-substituent. For example, oxazolidines with N-phenyl substituents have been found to be less stable than those with N-methyl substituents. nih.gov This decreased stability is attributed to the electronic effects of the phenyl group.

N-Acylation: The introduction of an acyl group can be accomplished using acyl chlorides or anhydrides. This transformation generally leads to a more stable oxazolidine ring. The delocalization of the nitrogen lone pair into the adjacent carbonyl group of the acyl substituent reduces the electron-donating ability of the nitrogen into the oxazolidine ring's C-O bond. This strengthening of the C-O bond makes the ring less susceptible to cleavage. organic-chemistry.org This principle is utilized in synthetic chemistry where N-acyl oxazolidinones are used as chiral auxiliaries, demonstrating their enhanced stability.

The table below summarizes the expected effects of N-substitution on the properties of the this compound scaffold.

| N-Substituent | Method of Introduction | Effect on Ring Stability | Effect on Reactivity |

| Alkyl (e.g., -CH₃) | Alkyl halide and base | Moderate | Increased nucleophilicity of nitrogen |

| Phenyl (-C₆H₅) | Aryl halide (e.g., Buchwald-Hartwig amination) | Decreased | Altered electronic properties |

| Acyl (e.g., -COCH₃) | Acyl chloride or anhydride | Increased | Decreased nucleophilicity of nitrogen |

| Boc (-COOtBu) | Di-tert-butyl dicarbonate | Increased | Protection of the nitrogen |

Synthesis and Reactivity of 1,3-Oxazolidine Analogues

Oxazolidinethiones (Sulfur Analogues) and Their Ring Opening Reactions

Oxazolidinethiones are sulfur analogues of oxazolidinones, where the carbonyl group at the 2-position is replaced by a thiocarbonyl group. These compounds can be synthesized from the corresponding β-amino alcohols by treatment with reagents such as thiophosgene or carbon disulfide.

A significant reaction of oxazolidinethiones is their ring-opening. For instance, N-Boc protected oxazolidinethiones can undergo ring-opening at the C5-position to yield the corresponding N-Boc protected esters. nih.gov This transformation highlights the utility of the oxazolidinethione ring as a precursor to other functionalized molecules.

The following table details an example of the synthesis and ring-opening of an N-Boc protected oxazolidinethione. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield |

| (S)-2-amino-3-methyl-1-butanol | 1. CSCl₂ 2. Boc₂O, DMAP | (S)-3-Boc-4-isopropyl-1,3-oxazolidine-2-thione | - |

| (S)-3-Boc-4-isopropyl-1,3-oxazolidine-2-thione | NaH, BnBr, THF | (S)-tert-butyl 4-isopropyl-2-(benzylthio)oxazole-3(2H)-carboxylate | - |

Formation and Properties of Imino-Oxazolidine Derivatives

Imino-oxazolidine derivatives are characterized by a C=N bond at the 2-position of the oxazolidine ring. These compounds can be synthesized through various routes, including the reaction of NH-cyanoaziridines with isocyanates. This reaction proceeds via an initial addition of the isocyanate to the aziridine nitrogen, followed by ring expansion to the 2-iminooxazolidine. nih.gov

For example, the reaction of a phosphorus-substituted NH-cyanoaziridine with phenyl isocyanate in the presence of a scandium triflate catalyst leads to the formation of a 2-iminooxazolidine derivative. nih.gov

| Starting Aziridine | Reagent | Catalyst | Product | Yield |

| Diethyl (2-cyano-3,3-dimethyl-1H-azirin-2-yl)phosphonate | Phenyl isocyanate | Sc(OTf)₃ | Diethyl (4-cyano-5,5-dimethyl-3-phenyl-2-(phenylimino)-1,3-oxazolidin-4-yl)phosphonate | 75% |

These imino-oxazolidine derivatives can exhibit interesting biological activities. For instance, certain 2-iminooxazolidines have shown moderate cytotoxic activity against human lung adenocarcinoma cell lines. nih.gov

Exploration of Other Heteroatom-Containing 1,3-Oxazolidine Analogues (e.g., Oxazastannolidines)

The versatility of the 1,3-oxazolidine framework extends to the incorporation of other heteroatoms at the 2-position. An example of such analogues are 1,3,2-oxazastannolidines, where a tin atom is part of the five-membered ring. These compounds can be synthesized from β-amino alcohols by reaction with organotin reagents. For instance, the reaction of a 2-amino alcohol with a diorganotin oxide, such as dibutyltin oxide, leads to the formation of the corresponding 2,2-dibutyl-1,3,2-oxazastannolidine.

These tin-containing heterocycles are useful as catalysts and intermediates in organic synthesis. For example, they can be used to activate hydroxyl groups in carbohydrates for selective acylation and alkylation reactions. The tin atom acts as a template, bringing the reactants into proximity and enhancing the nucleophilicity of one of the hydroxyl groups.

Oxidation Reactions of 1,3-Oxazolidine Derivatives

The 1,3-oxazolidine ring can undergo oxidation at several positions, depending on the oxidant and the substitution pattern of the ring. Potential sites for oxidation include the nitrogen atom, the carbon atoms of the ring, and the substituents.

Oxidation of the nitrogen atom can lead to the formation of N-oxides. The carbon at the 2-position is susceptible to oxidation, which can lead to ring-opening or the formation of an oxazolidinone. If the nitrogen is unsubstituted or carries an alkyl group, oxidation can also occur at the C-H bond adjacent to the nitrogen.

Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO₄) can be employed for these transformations. For example, the oxidation of related 2-phenyl-2-oxazolines with m-CPBA has been studied, leading to various oxidation products. While specific studies on this compound are limited, it is expected that oxidation could lead to a mixture of products, including the corresponding oxazolidinone and potentially products of ring cleavage. The presence of the gem-dimethyl group at the 4-position would likely influence the stability of any intermediates and the final product distribution.

Broader Academic and Industrial Applications of 1,3 Oxazolidine Chemistry

Utility as Synthetic Intermediates in Complex Molecule Synthesis

1,3-Oxazolidine derivatives are highly valued in organic synthesis for their role as versatile intermediates. researchgate.net Their utility stems from their ability to act as protecting groups for both amines and carbonyls, as well as their capacity to serve as chiral auxiliaries, directing stereoselective transformations. The synthesis of multi-substituted 1,3-oxazolidine compounds with high optical purity can be achieved through efficient multi-component reactions, enriching the methodologies available for creating complex five-membered oxacycles. researchgate.net

The 1,3-oxazolidine scaffold is a key structural motif in a variety of pharmaceutically relevant compounds. researchgate.net This heterocycle is present in a range of drugs, including antibacterial agents. researchgate.net For instance, the oxazolidinone class of antibiotics, which are crucial in combating multidrug-resistant bacteria, features this core structure. The synthesis of these life-saving drugs often involves the strategic use of 1,3-oxazolidine intermediates.

Chiral oxazolidines are particularly important as they serve as building blocks for biologically active compounds. researchgate.net Their applications extend to being precursors for the side-chain of paclitaxel, a potent anticancer drug. researchgate.net The inherent chirality of many 1,3-oxazolidine derivatives, often derived from readily available amino alcohols, makes them invaluable in the asymmetric synthesis of complex pharmaceutical agents where specific stereochemistry is critical for therapeutic activity. nih.gov

| Pharmaceutical Application | Role of 1,3-Oxazolidine | Example Compound Class |

| Antibacterial Agents | Core structural component | Oxazolidinones |

| Anticancer Drugs | Chiral building block for side-chain synthesis | Paclitaxel |

The 1,3-oxazolidine ring is a recurring structural element in a multitude of natural products and bioactive molecules, many of which exhibit significant biological activities. researchgate.net This includes their presence in various alkaloids. wikipedia.org For example, the polycyclic tetrahydroisoquinoline alkaloids quinocarcin (B1679961) and terazomine, both of which possess antitumor properties, contain the 1,3-oxazolidine moiety. researchgate.netnih.gov

The synthesis of these complex natural products often leverages the chemistry of 1,3-oxazolidines. They can be employed as chiral auxiliaries to control the stereochemistry of key bond-forming reactions, such as cyclopropanation, Grignard reactions, epoxidation, and 1,3-dipolar cycloadditions. researchgate.netnih.gov The ability to construct the oxazolidine (B1195125) ring with high diastereoselectivity and enantioselectivity is crucial for the total synthesis of these intricate molecules. researchgate.net Furthermore, photochemical reactions involving oxazolidine derivatives have been explored for the synthesis of other bioactive compounds.

While the direct use of 4,4-Dimethyl-2-phenyl-1,3-oxazolidine in carbapenem (B1253116) synthesis is not extensively documented, the closely related isoxazolidine (B1194047) heterocycles have been utilized in the synthesis of novel carbapenem derivatives. Carbapenems are a class of broad-spectrum beta-lactam antibiotics. In one approach, 1,3-dipolar cycloaddition reactions involving a nitrone with a 2-vinylcarbapenem were employed to generate carbapenems with isoxazolidine substituents at the C-2 position. These novel isoxazolidine-containing carbapenems demonstrated potent antibacterial activity. This synthetic strategy highlights the potential for five-membered nitrogen- and oxygen-containing heterocycles, like oxazolidines, to serve as valuable synthons for modifying the carbapenem scaffold to produce new antibiotic candidates with improved properties.

Applications in Materials Science

The reactivity of the 1,3-oxazolidine ring also lends itself to applications in materials science, particularly in the modification and cross-linking of polymers.

1,3-Oxazolidines have found significant commercial application as effective cross-linking and tanning agents, particularly in the leather industry. researchgate.net They are considered environmentally friendly alternatives to traditional chrome-based tanning agents. researchgate.net Oxazolidines can react with the amino groups of collagen, the primary protein in animal hides, to form stable cross-links. researchgate.net This cross-linking process improves the hydrothermal stability, measured by the shrinkage temperature, and mechanical properties of the leather. researchgate.netresearchgate.net

Different types of oxazolidines, such as Oxazolidine A (4,4-Dimethyl-1-oxa-3-azacyclopentane) and Oxazolidine E, are used in these applications. researchgate.net These compounds are water-soluble and compatible with other chemicals used in the tanning process. researchgate.net The fixation of oxazolidines to the collagen matrix is influenced by factors such as pH and temperature. While oxazolidines alone may result in a lower shrinkage temperature compared to chrome tanning, they are often used in combination with other synthetic or vegetable tanning agents to produce high-quality leathers for various applications, including footwear and upholstery. researchgate.net Their bifunctional nature allows them to react with proteins and other functional groups, making them versatile cross-linkers for biopolymers.

| Oxazolidine Tanning Agent | Key Property | Application |

| Oxazolidine A | Water-soluble, compatible with other tanning chemicals | Leather Tanning |

| Oxazolidine E | Effective alternative to chrome tanning | Leather Tanning |

Research as Model Systems for Fundamental Reaction Mechanism Studies

The 1,3-oxazolidine ring system, particularly when substituted with a phenyl group at the C2 position, serves as an excellent model for studying fundamental reaction mechanisms, most notably hydrolysis. The stability of the oxazolidine ring is highly sensitive to electronic and steric factors, as well as external conditions like pH, making it a versatile platform for kinetic analysis.

Studies on various 2-phenyl-1,3-oxazolidines demonstrate that they undergo facile and complete hydrolysis, reverting to their constituent amino alcohol and benzaldehyde (B42025). The kinetics of this ring-opening reaction have been thoroughly investigated to understand general acid-base catalysis and the influence of substituents. For instance, research on the hydrolysis of oxazolidines derived from (-)-ephedrine and benzaldehyde shows that the reaction rate is strongly dependent on pH, often exhibiting a sigmoidal pH-rate profile with maximal rates in the neutral to the basic range. nih.gov

The reaction proceeds through a hemiaminal intermediate, and the rate-determining step can shift depending on the pH. In acidic conditions, the reaction is often subject to general acid catalysis. scribd.com The electronic nature of substituents on the phenyl ring and the steric bulk of groups on the oxazolidine ring also play critical roles. For 2-(substituted phenyl)-3-ethyloxazolidines, electron-withdrawing groups on the phenyl ring can influence the rate of hydrolysis. scribd.com The steric hindrance provided by the gem-dimethyl group at the C4 position in this compound would be expected to influence the kinetics of both the formation and the hydrolysis of the ring.

These kinetic studies are crucial for applications where the controlled release of an aldehyde or a β-amino alcohol is desired, such as in prodrug design. nih.gov The following table summarizes hydrolysis data for several ephedrine-derived oxazolidines, illustrating the impact of the C2 substituent on reaction rates.

| Carbonyl Component Used in Synthesis | Resulting Oxazolidine Type | Half-life of Hydrolysis (at pH 7.4, 37°C) |

|---|---|---|

| Formaldehyde (B43269) | 2-Unsubstituted | 5 seconds |

| Propionaldehyde | 2-Ethyl | 18 seconds |

| Benzaldehyde | 2-Phenyl | 5 minutes |

| Pivalaldehyde | 2-tert-Butyl | 30 minutes |

| Acetone | 2,2-Dimethyl | 4 minutes |

| Cyclohexanone | 2-Spirocyclohexyl | 6 minutes |

Data sourced from hydrolysis studies of ephedrine-derived oxazolidines. nih.gov

Application as Analytical Standards in Chemical and Forensic Analysis

In chemical and forensic analysis, the unambiguous identification of substances is paramount. 1,3-Oxazolidine derivatives, including phenyl-substituted analogs, have emerged as important analytical standards, often due to their inadvertent formation during analytical procedures.

A prominent example involves the forensic analysis of pseudoephedrine, a common nasal decongestant and a precursor for illicit methamphetamine synthesis. During routine gas chromatography-mass spectrometry (GC-MS) analysis of urine samples, an interfering substance was identified. This substance had a different molecular weight and mass spectrum from pseudoephedrine but a similar retention time. researchgate.net Investigation revealed that this compound was 3,4-dimethyl-5-phenyl-1,3-oxazolidine, formed as an artifact from the condensation reaction between pseudoephedrine and trace amounts of formaldehyde present as a contaminant in the solvents (e.g., methanol) used for extraction. researchgate.net

This in-situ formation of an oxazolidine presents a significant analytical challenge, as it can lead to the misidentification of the parent drug or inaccurate quantification. To prevent such errors, forensic laboratories must use high-purity solvents and adopt multi-analytical approaches. Crucially, the synthesis and characterization of the specific oxazolidine artifact, such as 3,4-dimethyl-5-phenyl-1,3-oxazolidine, are necessary to create a certified reference standard. researchgate.net This standard allows analysts to:

Confirm the identity of the artifact if it appears in a sample.

Differentiate the artifact from the parent drug and other unrelated compounds.

Develop chromatographic methods that can separate the parent drug from the oxazolidine artifact.

The potential for this compound to be formed from the reaction of 2-amino-2-methyl-1-propanol (B13486) with benzaldehyde under certain analytical conditions underscores the need for its availability as a reference standard. Companies specializing in pharmaceutical reference standards supply a wide range of oxazolidine compounds to support drug development, quality control, and impurity profiling. axios-research.com These standards are essential for method validation and ensuring the accuracy and reliability of analytical data in regulated environments.

Conclusion and Future Research Perspectives in 4,4 Dimethyl 2 Phenyl 1,3 Oxazolidine Research

Current Challenges and Unexplored Research Avenues

Research into 4,4-dimethyl-2-phenyl-1,3-oxazolidine and its derivatives faces several challenges that also open up new avenues for investigation. A primary hurdle is the development of highly efficient and stereoselective synthetic methods. While general methods for oxazolidine (B1195125) synthesis exist, achieving high yields and specific stereoisomers for this particular substituted ring system can be complex. The stability of the oxazolidine ring under various reaction conditions also presents a challenge, as it can be susceptible to hydrolysis, particularly in acidic environments.

Unexplored research avenues are plentiful. A significant area for future work lies in the comprehensive exploration of its coordination chemistry with a wider range of metal centers. This could lead to the discovery of novel catalysts with unique reactivity and selectivity. Furthermore, the biological activities of this compound derivatives are largely uncharted territory. Systematic screening of these compounds for potential pharmaceutical or agrochemical applications could yield valuable discoveries. The investigation of its properties as a building block in polymer chemistry and materials science also remains an area ripe for exploration.

Potential for Development of Novel Synthetic Methodologies

The synthesis of this compound and its analogs is an active area of research, with significant potential for the development of new and improved methods. Traditional methods often involve the condensation of 2-amino-2-methyl-1-propanol (B13486) with benzaldehyde (B42025) or its derivatives. However, these methods can sometimes lack efficiency or stereocontrol.

Recent advancements in organic synthesis offer promising alternatives. One notable development is the stereo- and enantioselective addition of organolithium reagents to 2-oxazolinylazetidines, which can lead to the formation of complex oxazolidine structures. For instance, the reaction of 2-(1-benzylazetidin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole with phenyllithium (B1222949) has been shown to produce a derivative of this compound. This highlights the potential for creating highly substituted and stereochemically defined oxazolidines.

Future research in this area could focus on the development of catalytic asymmetric methods for the synthesis of this compound. The use of chiral catalysts could provide a more direct and efficient route to enantiomerically pure forms of this compound, which is crucial for its application as a chiral auxiliary.

Advancements in Mechanistic Understanding and Predictive Computational Modeling

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Mechanistic studies can elucidate the role of catalysts, solvents, and substituents in determining the outcome of a reaction. For example, in the formation of related oxazolidines from the reaction of ephedrine (B3423809) with benzaldehyde, the process is known to be an acid-catalyzed reversible reaction.

Predictive computational modeling, using techniques such as Density Functional Theory (DFT), is becoming an increasingly powerful tool in this regard. Computational studies can provide insights into transition state geometries, reaction pathways, and the electronic properties of intermediates and products. While specific computational studies on this compound are not yet widely reported, the application of these methods to the broader class of oxazolidines has been successful in rationalizing stereochemical outcomes and reaction mechanisms. Future computational work could focus on modeling the coordination of this compound-based ligands to metal catalysts to predict their catalytic performance.

Expanding the Scope of Chiral Auxiliary Applications and Asymmetric Catalysis

Chiral oxazolidines are well-established as valuable chiral auxiliaries in asymmetric synthesis. core.ac.uk They can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction, and then subsequently removed. While the use of this compound itself as a chiral auxiliary is not as extensively documented as other "Evans' auxiliaries," its structural features suggest significant potential.

The gem-dimethyl group at the 4-position can provide a strong steric bias, which is a key feature for effective stereocontrol. The phenyl group at the 2-position can also influence the electronic and steric environment of the molecule. Future research could explore the attachment of various acyl groups to the nitrogen atom of this compound to create a new class of chiral auxiliaries for reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.

Furthermore, derivatives of this compound can be designed as chiral ligands for asymmetric catalysis. By incorporating coordinating groups, these molecules can bind to transition metals to form chiral catalysts for a wide range of transformations.

| Application Area | Potential Reaction Type | Key Feature of this compound |

| Chiral Auxiliary | Aldol Addition | Steric hindrance from gem-dimethyl group |

| Chiral Auxiliary | Asymmetric Alkylation | Defined stereochemical environment |

| Chiral Ligand | Asymmetric Hydrogenation | Potential for bidentate coordination |

| Chiral Ligand | Asymmetric C-C Bond Formation | Tunable electronic properties via phenyl group substitution |

Emerging Applications in Interdisciplinary Scientific Fields

Beyond its traditional roles in organic synthesis, this compound and its derivatives have the potential to find applications in a variety of interdisciplinary fields. One emerging area is in materials science, where it has been identified as a potential curing agent for adhesives, coatings, and sealants, and in the manufacturing of resins and polymers. Its ability to participate in polymerization reactions or to cross-link polymer chains could be harnessed to develop new materials with tailored properties.

In medicinal chemistry, the oxazolidine scaffold is present in a number of biologically active compounds. While the specific biological profile of this compound is not well-defined, its structural similarity to known bioactive molecules suggests that it could serve as a starting point for the design and synthesis of new therapeutic agents. Future interdisciplinary research could involve collaborations between chemists, materials scientists, and biologists to fully explore the potential of this versatile compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4-Dimethyl-2-phenyl-1,3-oxazolidine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic addition of phenyllithium to 4,4-dimethyl-4,5-dihydrooxazole precursors in anhydrous toluene. Key factors include stoichiometric control (e.g., phenyllithium in dibutyl ether, 1.0 M) and inert reaction conditions to minimize hydrolysis. Yields (~82%) are optimized by maintaining anhydrous solvents and precise temperature control during the reaction .

- Validation : FT-IR and NMR spectroscopy are critical for confirming structural integrity, particularly monitoring characteristic peaks (e.g., 3262 cm⁻¹ for N-H stretching in oxazolidine rings) .

Q. What analytical techniques are most reliable for characterizing this compound purity and stability?

- Methodology :

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves impurities from the parent compound.

- Spectroscopy : FT-IR identifies functional groups (e.g., C-N stretching at ~1366 cm⁻¹), while ¹H NMR confirms stereochemistry (e.g., splitting patterns for methyl groups at δ 1.2–1.5 ppm) .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses thermal stability, revealing decomposition thresholds under controlled atmospheres .

Advanced Research Questions

Q. How can researchers evaluate the role of this compound in crosslinking collagen for biomedical applications?

- Methodology :

- Hydrothermal Stability Testing : Collagen matrices treated with the compound are subjected to controlled heating (e.g., 60°C in phosphate buffer) to measure shrinkage temperature via polarizing microscopy. Comparative studies with zirconium oxalate crosslinkers highlight covalent vs. coordinate bonding mechanisms .

- Mechanical Testing : Tensile strength assays on crosslinked collagen films quantify the compound’s efficacy in enhancing biomechanical properties .

Q. What experimental designs are optimal for studying enantioselective synthesis of this compound derivatives?

- Methodology :

- Chiral Catalysis Screening : Use a fractional factorial design to test variables (e.g., catalyst loading, solvent polarity, temperature) on enantiomeric excess (ee). For example, chiral oxazaborolidines may induce stereoselectivity in ring-opening reactions .

- Data Analysis : Multivariate regression models correlate reaction parameters with ee values, prioritizing factors like solvent dielectric constant and catalyst steric bulk .

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

- Methodology :

- Reaction Path Search : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states and intermediates for ring-opening or nucleophilic substitution reactions .

- Kinetic Modeling : Microkinetic simulations using software like Gaussian or ORCA predict rate-determining steps under varying conditions (e.g., pH, solvent) .

Q. What strategies mitigate data contradictions in studies of the compound’s surface adsorption behavior?

- Methodology :

- Controlled Surface Preparation : Atomic layer deposition (ALD) creates uniform silica or polymer surfaces to standardize adsorption experiments.

- Microspectroscopic Imaging : Synchrotron-based XPS or ToF-SIMS resolves molecular orientation and degradation products on indoor surfaces, addressing discrepancies from heterogeneous substrates .

Tables: Key Experimental Parameters

| Application | Variables Tested | Optimal Conditions | Reference |

|---|---|---|---|

| Collagen Crosslinking | Concentration, pH, Temp. | 0.5 mM oxazolidine, pH 7.4, 25°C | |

| Enantioselective Synthesis | Catalyst, Solvent, Temp. | 10 mol% (R)-BINOL, THF, -20°C | |

| Adsorption Studies | Surface Type, Humidity | SiO₂, 40% RH, 72h exposure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.